

# In-Depth Technical Guide: NSC 42834 (CAS Number: 195371-52-9)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	NSC 42834
CAS No.:	195371-52-9
Cat. No.:	B1680222

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An Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction

**NSC 42834**, also known as Z3 or JAK2 Inhibitor V, is a small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors. Aberrant JAK2 activity has been implicated in various myeloproliferative neoplasms and other malignancies, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of **NSC 42834**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

## Chemical and Physical Properties

**NSC 42834** is a potent and selective inhibitor of JAK2. Its fundamental properties are summarized below.

Property	Value
CAS Number	195371-52-9
Synonyms	Z3, JAK2 Inhibitor V
Molecular Formula	C23H24N2O
Molecular Weight	344.45 g/mol

## Mechanism of Action and Signaling Pathway

**NSC 42834** exerts its biological effects by directly inhibiting the autophosphorylation of both wild-type (WT) and mutant forms of JAK2, most notably the V617F mutation commonly found in myeloproliferative neoplasms.[1] The JAK-STAT signaling pathway is a critical cellular communication route involved in immunity, cell growth, and differentiation. Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

By inhibiting JAK2, **NSC 42834** effectively blocks the downstream phosphorylation of STAT3, a key mediator of cell proliferation and survival.[2] This disruption of the JAK2-STAT3 signaling cascade leads to cell cycle arrest and a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth.[2]

**Figure 1:** Simplified JAK2-STAT3 signaling pathway and the inhibitory action of **NSC 42834**.

## Quantitative Data Summary

The inhibitory activity of **NSC 42834** has been quantified against both wild-type and V617F mutant JAK2. The compound has also been shown to effectively inhibit the proliferation of cell lines expressing the JAK2-V617F mutation.

Table 1: In Vitro Inhibitory Activity of **NSC 42834**

Target	IC50 (µM)	Reference
JAK2 (Wild-Type)	~15	[1]
JAK2 (V617F Mutant)	~28	[1]

Table 2: Cellular Activity of **NSC 42834**

Cell Line	Assay	Effect	Reference
HEL 92.1.7 (JAK2-V617F)	Proliferation	Significant inhibition	[2]
HEL 92.1.7 (JAK2-V617F)	Cell Cycle	Marked cell cycle arrest	[2]

## Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of **NSC 42834**.

### In Vitro JAK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of **NSC 42834** on the autophosphorylation of JAK2.

Materials:

- Recombinant human JAK2 (WT or V617F)
- **NSC 42834** (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ATP
- Anti-phospho-JAK2 antibody

- Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
- 96-well microplates

#### Protocol:

- Add 10  $\mu$ L of various concentrations of **NSC 42834** or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 20  $\mu$ L of recombinant JAK2 enzyme to each well.
- Initiate the kinase reaction by adding 20  $\mu$ L of ATP solution.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Coat a separate high-binding 96-well plate with a capture antibody for JAK2.
- Transfer the reaction mixture to the coated plate and incubate to allow for JAK2 binding.
- Wash the plate to remove unbound components.
- Add the anti-phospho-JAK2 antibody and incubate.
- Wash the plate and add the HRP-conjugated secondary antibody.
- After a final wash, add the chemiluminescent substrate and measure the signal using a luminometer.
- Calculate the percent inhibition for each concentration of **NSC 42834** and determine the IC50 value.

## Cell Culture

The human erythroleukemia cell line HEL 92.1.7, which is homozygous for the JAK2-V617F mutation, is a suitable model for cellular assays.

**Culture Conditions:**

- Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Temperature: 37°C
- Atmosphere: 5% CO<sub>2</sub>

## Cell Proliferation Assay (MTS Assay)

This assay determines the effect of **NSC 42834** on the viability and proliferation of HEL 92.1.7 cells.

**Materials:**

- HEL 92.1.7 cells
- **NSC 42834**
- 96-well cell culture plates
- MTS reagent

**Protocol:**

- Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells/well.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with various concentrations of **NSC 42834** or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

## Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of JAK2 and STAT3 in cells treated with **NSC 42834**.

Materials:

- HEL 92.1.7 cells
- **NSC 42834**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti- $\beta$ -actin).
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting equipment
- Chemiluminescent substrate and imaging system

Protocol:

- Treat HEL 92.1.7 cells with **NSC 42834** or DMSO for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

## Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with **NSC 42834**.

Materials:

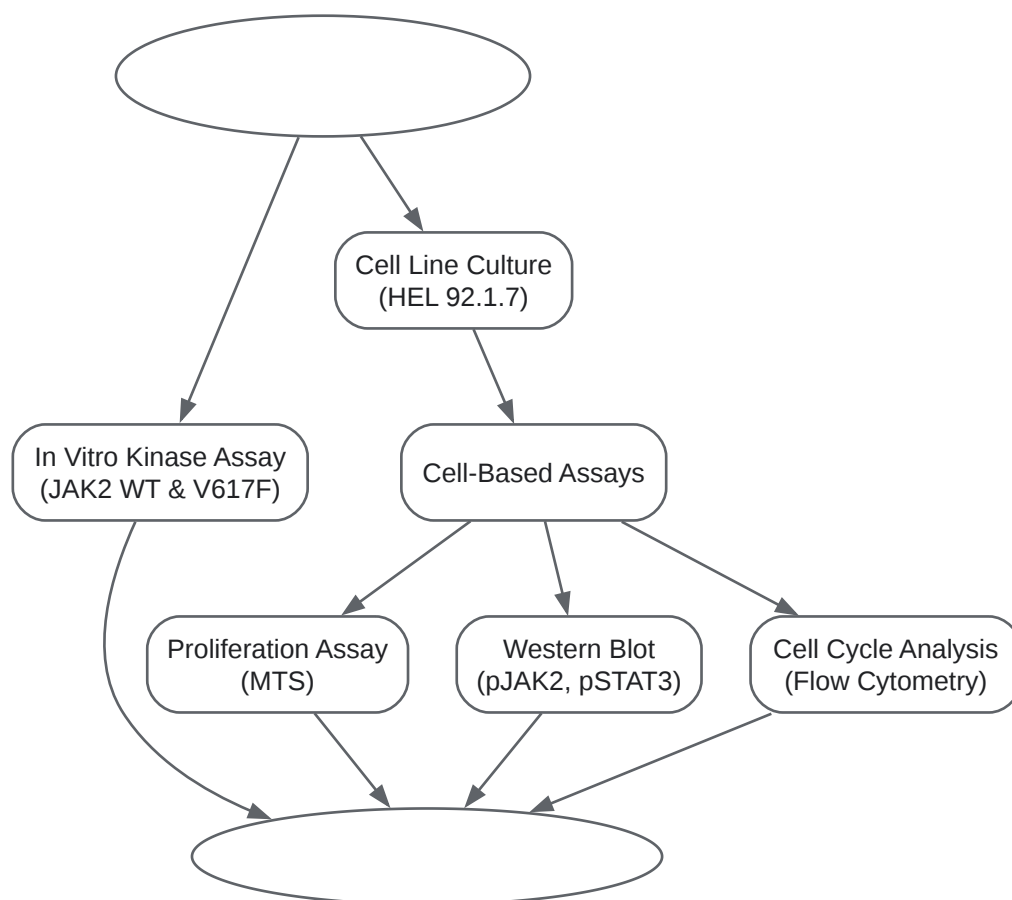
- HEL 92.1.7 cells
- **NSC 42834**
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Treat HEL 92.1.7 cells with **NSC 42834** or DMSO for a specified time.
- Harvest the cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer.
- Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like **NSC 42834**.



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**Figure 2:** A representative experimental workflow for the characterization of **NSC 42834**.

## Conclusion

**NSC 42834** is a valuable research tool for studying the JAK2 signaling pathway and its role in disease. Its ability to selectively inhibit JAK2 and its downstream effects on cell proliferation and survival make it a compound of interest for further investigation in the context of myeloproliferative neoplasms and other cancers driven by aberrant JAK2 activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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## References

- [1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [2. HEL 92.1.7 Cells \[cytion.com\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide: NSC 42834 (CAS Number: 195371-52-9)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680222/docs#in-depth-technical-guide-nsc-42834-cas-number-195371-52-9\]](https://www.benchchem.com/product/b1680222/docs#in-depth-technical-guide-nsc-42834-cas-number-195371-52-9)

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